molecular formula C14H11IN2O B597538 1-Benzyl-3-iodo-4-hydroxy-7-azaindole CAS No. 1227270-98-5

1-Benzyl-3-iodo-4-hydroxy-7-azaindole

Cat. No.: B597538
CAS No.: 1227270-98-5
M. Wt: 350.159
InChI Key: ZNVPENCWWDLOFD-UHFFFAOYSA-N
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Description

1-Benzyl-3-iodo-4-hydroxy-7-azaindole is a synthetic organic compound belonging to the azaindole family. Azaindoles are heterocyclic compounds that consist of a fused pyridine and pyrrole ring system. This particular compound is characterized by the presence of a benzyl group at the 1-position, an iodine atom at the 3-position, and a hydroxyl group at the 4-position of the 7-azaindole core. Azaindoles are known for their significant biological activities and are often used in medicinal chemistry and drug discovery .

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-3-iodo-4-hydroxy-7-azaindole are protein kinases . Specifically, it has been used as a reactant in the design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors . Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity. This inhibition occurs when the compound binds to the active site of the kinase, preventing it from phosphorylating other proteins . The exact mode of binding is subject to further investigation and may vary depending on the specific kinase target.

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. For instance, the inhibition of Rho kinase (ROCK) can impact pathways involved in cell migration, proliferation, and survival . The exact downstream effects can vary depending on the specific cellular context.

Pharmacokinetics

They can be finely tuned to modulate Lipinski’s rule of five, solubility, pK A and lipophilicity, target binding and ADME-tox properties .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on protein kinases. This can lead to changes in cell behavior, such as reduced proliferation or altered migration . The specific effects can vary depending on the cellular context and the specific kinase targets of the compound.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to bind to its target . Additionally, the presence of other molecules can impact the compound’s bioavailability and its interactions with its targets.

Preparation Methods

The synthesis of 1-Benzyl-3-iodo-4-hydroxy-7-azaindole typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Properties

IUPAC Name

1-benzyl-3-iodo-7H-pyrrolo[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O/c15-11-9-17(8-10-4-2-1-3-5-10)14-13(11)12(18)6-7-16-14/h1-7,9H,8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVPENCWWDLOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2NC=CC3=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215062
Record name 3-Iodo-1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227270-98-5
Record name 3-Iodo-1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227270-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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